molecular formula C23H21N3O3 B11621625 (5E)-1-(4-methylphenyl)-5-{[1-(propan-2-yl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione

(5E)-1-(4-methylphenyl)-5-{[1-(propan-2-yl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11621625
M. Wt: 387.4 g/mol
InChI Key: SOZVCXBJRCLJTQ-XDHOZWIPSA-N
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Description

(5E)-1-(4-METHYLPHENYL)-5-{[1-(PROPAN-2-YL)-1H-INDOL-3-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound that belongs to the class of diazinane triones. This compound is characterized by its unique structure, which includes a diazinane ring substituted with a 4-methylphenyl group and an indole moiety. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-1-(4-METHYLPHENYL)-5-{[1-(PROPAN-2-YL)-1H-INDOL-3-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the diazinane ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 4-methylphenyl group: This step often involves a Friedel-Crafts alkylation reaction using 4-methylbenzyl chloride and a suitable catalyst.

    Attachment of the indole moiety: This can be accomplished through a condensation reaction between an indole derivative and the diazinane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

(5E)-1-(4-METHYLPHENYL)-5-{[1-(PROPAN-2-YL)-1H-INDOL-3-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5E)-1-(4-METHYLPHENYL)-5-{[1-(PROPAN-2-YL)-1H-INDOL-3-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to study enzyme-substrate interactions and protein-ligand binding.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (5E)-1-(4-METHYLPHENYL)-5-{[1-(PROPAN-2-YL)-1H-INDOL-3-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • **(5E)-1-(4-METHYLPHENYL)-5-{[1-(PROPAN-2-YL)-1H-INDOL-3-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE
  • **(5E)-1-(4-METHYLPHENYL)-5-{[1-(PROPAN-2-YL)-1H-INDOL-3-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE

Uniqueness

The uniqueness of (5E)-1-(4-METHYLPHENYL)-5-{[1-(PROPAN-2-YL)-1H-INDOL-3-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE lies in its specific substitution pattern and the presence of both the diazinane ring and the indole moiety. This combination of structural features imparts unique chemical and biological properties to the compound, distinguishing it from other similar compounds.

Properties

Molecular Formula

C23H21N3O3

Molecular Weight

387.4 g/mol

IUPAC Name

(5E)-1-(4-methylphenyl)-5-[(1-propan-2-ylindol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C23H21N3O3/c1-14(2)25-13-16(18-6-4-5-7-20(18)25)12-19-21(27)24-23(29)26(22(19)28)17-10-8-15(3)9-11-17/h4-14H,1-3H3,(H,24,27,29)/b19-12+

InChI Key

SOZVCXBJRCLJTQ-XDHOZWIPSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CN(C4=CC=CC=C43)C(C)C)/C(=O)NC2=O

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=CC3=CN(C4=CC=CC=C43)C(C)C)C(=O)NC2=O

Origin of Product

United States

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